10-O-Methyl Gibberellin A95
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Overview
Description
10-O-Methyl Gibberellin A95 is a member of the gibberellin family, which are diterpenoid plant hormones known for their role in promoting growth and development in plants. Gibberellins are involved in various physiological processes, including stem elongation, seed germination, and flowering . The chemical structure of this compound is characterized by a complex pentacyclic ring system with multiple functional groups, including hydroxyl and carboxyl groups .
Preparation Methods
The synthesis of 10-O-Methyl Gibberellin A95 typically involves several steps, starting from simpler gibberellins or related compounds. The synthetic routes often include oxidation, reduction, and esterification reactions to introduce the necessary functional groups and achieve the desired stereochemistry . Industrial production methods may involve microbial fermentation using genetically engineered strains of fungi or bacteria that can produce gibberellins in large quantities .
Chemical Reactions Analysis
10-O-Methyl Gibberellin A95 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups or remove double bonds.
Substitution: This reaction can replace one functional group with another, such as converting a hydroxyl group to a methoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified gibberellins with altered biological activity .
Scientific Research Applications
10-O-Methyl Gibberellin A95 has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-O-Methyl Gibberellin A95 involves binding to specific receptors in plant cells, which triggers a cascade of signal transduction events. These events lead to the activation of genes involved in cell division and elongation, resulting in increased growth . The molecular targets of gibberellins include DELLA proteins, which act as repressors of gibberellin signaling. Binding of gibberellins to their receptors leads to the degradation of DELLA proteins, thereby promoting growth .
Comparison with Similar Compounds
10-O-Methyl Gibberellin A95 is unique among gibberellins due to its specific functional groups and stereochemistry, which confer distinct biological activities. Similar compounds include:
Gibberellin A3 (GA3): Widely used in agriculture to promote growth and increase yields.
Gibberellin A4 (GA4): Known for its role in promoting stem elongation and flowering.
Gibberellin A7 (GA7): Used in research to study the effects of gibberellins on plant development.
Each of these compounds has unique properties and applications, but they all share the common feature of promoting growth and development in plants .
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,7,12-14,23H,1,5-6,8-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1 |
InChI Key |
YLRCJLYCVYKISQ-HOWNIQBVSA-N |
Isomeric SMILES |
C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O |
Canonical SMILES |
CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |
Origin of Product |
United States |
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